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Description
Cyclohexylmethyl diphenyl phosphate (CAS 33026-78-7) is an organophosphate ester (OPE) with the molecular formula C₁₉H₂₃O₄P and a molecular weight of 346.36 g/mol. As a member of the OPE family, this compound is primarily investigated for its applications as a flame retardant and plasticizer, serving as a replacement for polybrominated diphenyl ethers (PBDEs) in various polymers and consumer products. Its research value is significant in the fields of materials science and environmental chemistry, particularly in studying the environmental fate, transport, and ecological impact of emerging OPEs. Organophosphate esters like this one are often not covalently bonded to polymers, leading to their potential leaching into the environment. Once released, they can undergo transformation, with diphenyl phosphate (DPhP) being a major environmental degradation product and metabolite of several aryl phosphate esters. Recent toxicological studies on structurally similar OPEs, such as 2-ethylhexyl diphenyl phosphate (EHDPHP), have revealed mechanisms of action that include disrupting the dopamine neural reward system by inhibiting the dopamine receptor D2 (DRD2), which can lead to abnormal feeding behavior and obesity in model organisms. This suggests potential neurological and metabolic endpoints for investigation. Research into the atmospheric fate of related compounds shows that oxidation initiated by hydroxyl radicals (·OH) and ozone (O₃) are key degradation pathways, with mineral aerosols like titanium dioxide (TiO₂) potentially influencing the reaction kinetics and ecological risk of the transformation products. This product is intended for research purposes only and is not for diagnostic or therapeutic use.
Structure
2D Structure
Chemical Structure Depiction
3D Structure
Interactive Chemical Structure Model
Properties
IUPAC Name
cyclohexylmethyl diphenyl phosphate
Source
Details
Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
The formation of the phosphate ester bond is central to the synthesis of compounds like cyclohexylmethyl diphenyl phosphate. This can be achieved through several established chemical strategies, including direct phosphorylation, transesterification, and various catalytic methods. These approaches offer flexibility in starting materials, reaction conditions, and scalability.
Phosphorylation Reactions
Phosphorylation is a fundamental process that involves the introduction of a phosphate group into an organic molecule. This is typically an esterification reaction between an alcohol and a phosphorylating agent. For a compound such as this compound, this would involve the reaction of cyclohexylmethanol with a suitable diphenyl phosphate derivative.
Common phosphorylating agents include:
Phosphorus Pentoxide (P₂O₅): While effective, reactions with P₂O₅ often yield a mixture of mono- and di-esters, making it less suitable for syntheses requiring high purity of a specific product.
Phosphoric Acid (H₃PO₄) or Polyphosphoric Acid (PPA): These reagents are stable and allow for controlled stoichiometry, leading to cleaner reactions with fewer byproducts.
Phosphorus Trichloride (PCl₃) and Phosphorus Oxychloride (POCl₃): These are highly reactive reagents. For instance, bisphenol A bis(diphenyl phosphate) can be synthesized from phosphorus oxychloride, bisphenol A, and phenol (B47542). researchgate.net
Diphenyl Chlorophosphate (DPCP): This is a particularly relevant and widely used phosphorylating reagent for attaching a diphenyl phosphate group to an alcohol. guidechem.comenamine.net The reaction of DPCP with an alcohol, such as cyclohexylmethanol, provides a direct route to the target triester. tandfonline.comu-tokyo.ac.jp Similarly, it reacts with cyclohexylamine (B46788) to form cyclohexyl-amidophosphoric acid diphenyl ester. chemicalbook.com
The general principle involves the nucleophilic attack of the alcohol's hydroxyl group on the phosphorus atom of the phosphorylating agent, leading to the displacement of a leaving group (e.g., chloride) and the formation of a new P-O-C bond.
Transesterification Processes
Transesterification is an equilibrium-controlled process where the alkoxy or aryloxy group of a phosphate ester is exchanged with that of another alcohol. To synthesize this compound, one could envision the reaction of triphenyl phosphate with cyclohexylmethanol. The process involves heating the reactants, often under vacuum to remove the displaced phenol, thereby shifting the equilibrium toward the desired product.
Alkali metals, their hydrides, and amides can serve as catalysts for this transformation. google.com For example, the synthesis of bisphenol AP bis(diphenyl phosphate) is achieved through the catalytic transesterification of triphenyl phosphate and bisphenol AP, using sodium phenolate (B1203915) as a catalyst. mdpi.com The reaction is typically conducted at elevated temperatures (e.g., 100°C to 200°C) to facilitate the reaction and evaporate the phenol byproduct. google.commdpi.com While effective, this method can sometimes lead to mixtures of products if the reaction is not driven to completion.
Catalytic Synthesis Routes
Modern synthetic chemistry increasingly relies on catalysts to improve efficiency, selectivity, and sustainability. The synthesis of phosphate esters benefits significantly from various catalytic systems.
Metal-Free Catalysis: N-heterocyclic carbenes (NHCs) have emerged as potent nucleophilic organocatalysts for the transesterification of phosphorus esters under mild conditions. rsc.orgrsc.org This approach avoids the use of metals and can be effective for substrates that are unreactive under other protocols, like the Michaelis–Arbuzov reaction. rsc.org Molecular iodine has also been used as a catalyst for the phosphorylation of alcohols, using hydrogen peroxide as the oxidant under mild conditions. organic-chemistry.org
Metal-Based Catalysis: Lewis acids such as aluminum chloride (AlCl₃) are effective catalysts in Friedel-Crafts type reactions for preparing phosphate esters like bisphenol A bis(diphenyl phosphate). researchgate.netpatsnap.com Palladium(0) complexes are well-known for catalyzing the reaction of allylic phosphates with various nucleophiles. rsc.org In a distinct approach, diphenyl diselenide has been shown to catalyze the synthesis of triaryl phosphites directly from white phosphorus and phenols, offering a halogen-free route. acs.orgnih.gov The resulting phosphites can then be oxidized to the corresponding triaryl phosphates. acs.org
Mineral and Solid-Phase Catalysis: Bare amorphous silica (B1680970) materials have demonstrated significant catalytic activity in the hydrolysis of phosphate esters and could plausibly facilitate their formation. acs.org In prebiotic chemistry models, various minerals have been shown to catalyze the phosphorylation of glycerol, highlighting the potential for solid catalysts in phosphate ester synthesis. mdpi.com
The choice of catalyst depends on the specific substrates, desired reaction conditions, and tolerance of functional groups. Below is a table summarizing various catalytic approaches.
Specific Synthetic Pathways to Diphenyl Phosphate and Related Aryl Phosphates
The synthesis of this compound inherently requires the construction of the diphenyl phosphate core. This can be achieved by first synthesizing diphenyl phosphate or a reactive derivative like diphenyl chlorophosphate, which is then coupled with cyclohexylmethanol.
Methods for Diphenyl Phosphate Synthesis
Diphenyl phosphate (DPP), or diphenyl hydrogen phosphate, is a key precursor. Several methods for its synthesis have been reported.
One straightforward method involves the reaction of triphenyl phosphite (B83602) with phosphorous acid in stoichiometric amounts. google.com The reactants are heated together, and since no byproducts are formed, the purity of the final product depends on the completeness of the reaction and the purity of the starting materials. google.com The reaction typically proceeds by warming the mixture to form a homogeneous solution and then heating to around 160°C. google.com
Another approach involves the direct reaction of phosphoric acid with an excess of phenol. chemicalbook.com This reaction can be facilitated by catalysts such as a combination of triethylamine (B128534) and 1-butylimidazole (B119223) in a solvent like N,N-dimethylformamide (DMF). The reaction is driven by the removal of water, often using a dehydrating agent or azeotropic distillation, at high temperatures (e.g., 230°C). chemicalbook.com
Synthesis of Halogenated Diphenyl Phosphate Derivatives (e.g., Diphenyl Chlorophosphate)
Diphenyl chlorophosphate (DPCP) is a highly valuable intermediate for the synthesis of triesters like this compound due to its reactivity with alcohols. guidechem.comenamine.net It is a colorless, moisture-sensitive liquid that serves as an efficient phosphonating agent. chemicalbook.comnih.gov
Several synthetic routes to DPCP exist:
From Phenol and Phosphorus Oxychloride: A common industrial method involves the reaction of phenol with phosphorus oxychloride (POCl₃). google.com This reaction can be catalyzed by a mixture of triphenylphosphine (B44618) and triphenylphosphine oxide to improve yield and selectivity. google.com
From Diphenyl Phosphate: Diphenyl phosphate can be converted to DPCP using bis(trichloromethyl) carbonate (also known as triphosgene). google.com The reaction is typically catalyzed by an organic amine and carried out in an organic solvent at moderate temperatures (0-60°C). google.comwipo.int
From Sodium Phenoxide: In a nitrogen atmosphere, sodium phenoxide can be reacted with trichlorophosphine in dry tetrahydrofuran (B95107) to yield DPCP. guidechem.com
From Diphenyl Phosphorazidate: While primarily used for other reactions, the precursor to diphenyl phosphorazidate is diphenyl phosphorochloridate, which is often purified by distillation before use. orgsyn.org
The synthesis of the closely related cyclohexyl methyl-2,4-dinitrophenylphosphate has been reported, which involves a similar logic of reacting a pre-formed substituted phenyl phosphate with cyclohexylmethanol, highlighting the modularity of these synthetic approaches. whiterose.ac.uk The final step to produce this compound would logically involve the reaction of diphenyl chlorophosphate with cyclohexylmethanol, likely in the presence of a base like pyridine (B92270) or triethylamine to scavenge the HCl byproduct.
Derivatization and Modification Strategies for Phosphate Esters
The functional properties of phosphate esters can be tailored for specific applications through targeted chemical modifications. These strategies range from altering functional groups within the molecule to incorporating the entire ester into larger macromolecular structures.
The transformation of functional groups is a key strategy for modifying the properties of phosphate esters. A notable example is the hydrogenation of aryl phosphates. This process involves the reduction of the aromatic rings in the aryl group to their corresponding cycloalkyl structures. For instance, a triphenyl phosphate could be hydrogenated to a tricyclohexyl phosphate. This transformation is significant because the properties of cycloalkyl phosphines, which can be produced from aryl phosphines, are beneficial for catalytic processes. google.com
The catalytic hydrogenolysis-reduction of aryl phosphate esters is a method to achieve this transformation. acs.org This reaction can be catalyzed by various transition metal complexes. google.com For example, ruthenium nanoparticles have been shown to be a selective choice for the hydrogenation of the C=O bond in the presence of other reducible groups. rsc.org Niobium and tantalum aryloxides have also been identified as effective catalysts for the hydrogenation of aryl phosphines to cycloalkyl phosphines. google.com
The choice of catalyst and reaction conditions is crucial for achieving high selectivity and yield. Studies have shown that iridium complexes bearing different phosphorus-based ligands can be used for the asymmetric hydrogenation of various substrates, including 1-aryl substituted dihydroisoquinolines. mdpi.com The efficiency of these catalytic systems can vary based on the specific ligands and the substrate's chemical structure. mdpi.com For instance, in the hydrogenation of aryl ketones, ruthenium nanoparticles stabilized by a sulfonated diphosphine in water showed 84% selectivity for the alcohol product, which increased to 91% with the addition of cyclodextrin. rsc.org
Table 1: Catalytic Systems for Hydrogenation of Aromatic Compounds
Catalyst System
Substrate Type
Key Finding
Reference
Iridium complexes with amino-phosphorus ligands (L1-L7)
1-aryl-3,4-dihydroisoquinolines
Catalytic performance varied; Ir-L4 and Ir-L5 were most effective for the model substrate. The 4-nitrophenyl derivative was obtained with 94% e.e. using Ir-L4.
A significant application for phosphate esters like this compound is their use as flame retardants. frontiersin.org To overcome issues like migration and leaching from the polymer matrix, a common strategy is to chemically integrate the phosphate ester into the polymer backbone. frontiersin.orgubc.ca This creates a reactive-type flame retardant that is permanently part of the material. bme.hu
This integration can be achieved in several ways:
Incorporation into an Epoxide Component: A phosphorus-containing group can be built into an epoxide monomer, which is then polymerized. nih.gov
Use as a Curing Agent: A molecule containing a phosphorus group can act as a curing agent for resins like epoxy. nih.gov
Grafting onto Polymer Chains: Functionalized phosphate esters can be grafted onto existing polymer backbones. For example, mercapto-functionalized sodium phosphate esters have been grafted onto styrene-butadiene rubber during peroxide curing. acs.org
The goal of this integration is to create polymers with enhanced flame retardancy. Phosphorus-containing flame retardants often act in the solid phase, promoting the formation of a protective char layer during combustion, which hinders heat and gas transport. frontiersin.orgbme.hu For example, epoxy resins cured with a phosphorus-containing compound, bis-phenoxy (3-hydroxy) phenyl phosphine (B1218219) oxide (BPHPPO), showed high char yields and high limiting oxygen index (LOI) values, indicating excellent flame retardancy. cnrs.fr Similarly, a novel flame retardant (TDA) containing phosphorus, nitrogen, and silicon was synthesized and used to cure an epoxy matrix, resulting in excellent flame-retardant properties through synergistic effects in both the gaseous and condensed phases. acs.org
Recent research has also explored the use of phosphate esters in dynamic covalent networks (DCNs) or vitrimers. researchgate.netacs.org These materials combine the properties of thermosets and thermoplastics, allowing them to be reprocessed and recycled. tue.nl Phosphate triester cross-links can undergo transesterification at elevated temperatures, enabling the polymer network to rearrange and flow without the need for an external catalyst. acs.org
Table 2: Examples of Phosphate Ester Integration into Polymers
Advances in Green Chemistry Approaches for Phosphate Ester Synthesis
Traditional methods for synthesizing phosphate esters can involve harsh reagents, toxic intermediates, and significant waste generation. bme.huresearchgate.net In response, green chemistry principles are being increasingly applied to develop more sustainable and eco-friendly synthesis routes. nih.gov The goal is to increase atom economy, use less hazardous reagents, and reduce environmental impact. bme.huresearchgate.net
Key approaches in the green synthesis of phosphate esters and related flame retardants include:
Solvent-Free and Catalyst-Free Methods: Reactions that proceed without a solvent or catalyst are considered green. rsc.org
Use of Bio-based Precursors: Utilizing renewable resources, such as compounds derived from starch, cellulose, or other biomass, as starting materials can increase the sustainability of the final product. frontiersin.orgnih.gov
Atom-Economic Reactions: Addition-type reactions are favored as they incorporate all reactant atoms into the final product, minimizing waste. A green chemistry approach has been used to prepare phosphorus-based flame retardants via an addition reaction between phosphorus pentoxide and various alcohols. bme.huresearchgate.net The resulting mixtures of acidic phosphates can be used directly as flame retardants without extensive purification. bme.hu
Alternative Energy Sources: Methods like ultrasound-assisted and microwave-promoted synthesis are considered eco-friendly as they can lead to shorter reaction times and increased efficiency. rsc.org
Recent studies have demonstrated the synthesis of flame retardants using these greener pathways. For instance, two flame retardants were prepared through the addition reaction of phosphorus-pentoxide and alcohols, which could then be used as additives in a bio-epoxy resin system. researchgate.net Another approach involves the catalytic direct phosphorylation of alcohols using reagents like phosphoenolpyruvic acid monopotassium salt (PEP-K), which offers a more direct route to phosphate monoesters. researchgate.net The development of these alternative synthesis pathways is crucial for producing high-efficiency, eco-friendly flame retardants with potential for industrial application. mdpi.com
Information Not Available for this compound
Following a comprehensive review of available scientific literature and environmental data, it has been determined that there is a significant lack of specific information regarding the environmental occurrence, distribution, and transport dynamics of This compound .
Extensive searches for this particular chemical compound did not yield specific data required to populate the requested article structure. Research and environmental monitoring data tend to focus on a broader class of organophosphate esters (OPEs) or on specific, more commonly used OPEs such as Cresyl diphenyl phosphate, 2-Ethylhexyl diphenyl phosphate (EHDPP), and their degradation products like Diphenyl phosphate (DPhP).
While there is a wealth of information on OPEs in general—detailing their presence in aquatic environments, soil, the atmosphere, and indoor settings—this information is not specific to this compound. For instance, studies on related compounds offer insights into their environmental behavior:
Cresyl diphenyl phosphate (CAS 26444-49-5) is recognized as being toxic to aquatic organisms and is not readily biodegradable. Models predict it would primarily distribute to water and soil, and it is considered a potential groundwater contaminant due to its ability to penetrate soil. service.gov.ukoecd.orgchemicalbook.com However, a 1981 monitoring program in Japan did not detect it in surface water or sediment. oecd.org
Diphenyl phosphate (DPhP) is known to be a major degradation product of several other widely used organophosphate flame retardants and is frequently detected in various environmental matrices. usask.ca
2-Ethylhexyl diphenyl phosphate (EHDPP) has undergone environmental risk evaluations and has been studied for its reproductive toxicity in aquatic life. service.gov.uknih.gov
Despite the availability of data for these and other related organophosphate esters, no studies were found that specifically measure the concentration, distribution, or transport of this compound in surface water, groundwater, soil, sediment, air, or indoor environments. Consequently, information regarding its particle size-specific distribution in the atmosphere, its transport mechanisms, and its specific pathways of environmental release is also unavailable.
Due to the absence of targeted research and data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline.
Environmental Occurrence, Distribution, and Transport Dynamics of Cyclohexylmethyl Diphenyl Phosphate and Related Organophosphate Esters
Pathways of Environmental Release
Release from Electronic Waste Recycling
Electronic waste (e-waste) is a significant source of OPEs in the environment due to their use as flame retardants in electronic components. birmingham.ac.uk Informal and formal e-waste recycling activities can lead to high concentrations of these compounds in the surrounding environment, particularly in dust and air. nih.govoccupationalcancer.caresearchgate.net
Studies have consistently shown elevated levels of OPEs at e-waste recycling sites. In a Canadian e-waste dismantling facility, dust concentrations of triphenyl phosphate (B84403) (TPhP) reached a median of 47,000 ng g⁻¹. occupationalcancer.ca A study comparing a megacity and an e-waste site found that the highest concentrations of OPEs were in the finest dust fraction from the e-waste site, with total OPE concentrations reaching up to 20,500 ng/g. nih.gov In a comprehensive study of an e-waste recycling park in South China, total concentrations of emerging and traditional OPEs in workshop dust were in the ranges of 1210–62,900 ng/g and 1160–61,500 ng/g, respectively. bohrium.com Diphenyl phosphate was a predominant di-OPE found in the dust. bohrium.com Another study in a Chinese e-waste site identified a plastic debris lump as a major source of pollution, with OPEs being the main contaminants detected. ifremer.fr
Table 3: Concentrations of Selected Organophosphate Esters in E-waste Recycling Environments
Organophosphate esters are used in hydraulic fracturing fluids for various purposes, including as gelling agents and corrosion inhibitors. cdc.govsetxind.com Consequently, these compounds and their degradation products can be present in the flowback and produced water that returns to the surface after fracturing operations. The composition of these fluids is complex and can vary significantly. epa.gov
While specific data on cyclohexylmethyl diphenyl phosphate in hydraulic fracturing fluids is limited, related compounds have been identified. For example, aluminum phosphate-ester oil gels have been used as gelling systems in these fluids. setxind.com The analysis of flowback water is challenging, but studies have identified various organic compounds, indicating the potential for OPEs to be present. epa.gov
Global Distribution and Long-Range Environmental Transport Potential
The physicochemical properties of OPEs influence their potential for long-range environmental transport (LRET). mdpi.comaaqr.org While some OPEs have relatively low persistence and LRET potential due to high water solubility, others, particularly those that adsorb to atmospheric particles, can be transported over long distances. industrialchemicals.gov.aumdpi.com
Aryl phosphate esters, such as triphenyl phosphate (TPhP), are known to adsorb to airborne particles and have been detected in both urban and marine air. industrialchemicals.gov.au Modeling studies have been used to predict the environmental distribution of compounds like cresyl diphenyl phosphate, showing that release to air can lead to transport to soil and water. oecd.org The detection of OPEs in remote regions like the Arctic and Antarctica provides strong evidence of their LRET potential. oup.comrsc.org For example, a study of Canadian High Arctic ice cores revealed an exponentially increasing depositional flux of several OPEs, including TPhP, since the 1970s. rsc.org This suggests that aerosol-based transport is a key mechanism for the global distribution of these compounds. rsc.org
The degradation of OPEs during transport can also occur. For instance, the atmospheric half-life of TPhP can be influenced by its association with atmospheric particles. industrialchemicals.gov.au Despite their potential for degradation, the widespread detection of OPEs in remote environments underscores their global distribution. oup.comresearchgate.net
Environmental Fate and Transformation Pathways of Cyclohexylmethyl Diphenyl Phosphate and Related Organophosphate Esters
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical transformation of a compound without the involvement of biological organisms. For cyclohexylmethyl diphenyl phosphate (B84403) and related organophosphate esters (OPEs), key abiotic pathways include hydrolysis, photodegradation, and thermal decomposition.
Hydrolysis Pathways and Kinetics
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for organophosphate esters. The susceptibility of OPEs to hydrolysis is influenced by the nature of the ester groups and environmental conditions such as pH and temperature.
Studies on other organophosphate esters demonstrate that hydrolysis rates are strongly dependent on pH. For example, the hydrolysis of methyl parathion, another organophosphate, accelerates significantly as the pH increases from acidic to alkaline conditions. researchgate.net The hydrolysis of diphenyl phosphate itself has been observed to be appreciable in alkaline solutions. nist.gov The reaction often follows first-order or pseudo-first-order kinetics. nih.govxml-journal.net For instance, the hydrolysis of dibutyl phosphate in a nitric acid medium was found to follow quasi-first-order kinetics, with the rate increasing exponentially with temperature. xml-journal.net
Table 1: Hydrolysis Kinetic Data for Related Organophosphate Esters
Photodegradation Processes Under Environmental Conditions
Photodegradation involves the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. For OPEs, this can be a significant environmental fate process, especially in the atmosphere and sunlit surface waters.
Specific experimental data on the photodegradation of cyclohexylmethyl diphenyl phosphate is scarce. However, estimations for structurally similar compounds can be made. For 2-ethylhexyl diphenyl phosphate (EHDPHP), the rate constant for its reaction with photochemically-produced hydroxyl radicals in the atmosphere is estimated to be 39.8 × 10⁻¹² cm³/molecule·s. service.gov.uk This corresponds to an atmospheric half-life of about 9 hours, suggesting that atmospheric photo-oxidation is a relevant degradation pathway. service.gov.uknih.gov Given the structural similarities, this compound is expected to undergo similar atmospheric photo-oxidation processes. While direct photodegradation in water can occur, the presence of sensitizers like humic acids can accelerate the process.
Thermal Decomposition Pathways (e.g., during Combustion)
Thermal decomposition occurs when a molecule breaks down at high temperatures. This is a particularly relevant pathway during combustion processes, such as in waste incineration or accidental fires where OPE-treated materials burn.
The thermal decomposition of OPEs typically results in the formation of smaller, often more volatile compounds, including carbon monoxide (CO), carbon dioxide (CO₂), and various oxides of phosphorus. fishersci.com The specific decomposition temperature varies depending on the OPE's structure. For instance, commercial 2-ethylhexyl diphenyl phosphate has a reported decomposition temperature of around 240°C, while cresyl diphenyl phosphate begins to decompose at higher temperatures, around 540°C. service.gov.ukservice.gov.uk During thermal decomposition, P-O and C-O bonds within the phosphate ester can cleave, leading to the formation of radical species that propagate further breakdown. semanticscholar.org
Table 2: Decomposition Temperatures for Related Organophosphate Esters
Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. It is a critical process in determining the environmental persistence of OPEs.
Microbial-Mediated Biotransformation in Environmental Matrices (e.g., Activated Sludge)
Activated sludge from wastewater treatment plants (WWTPs) contains a high concentration and diversity of microorganisms, making it a hotspot for the biotransformation of contaminants like OPEs. gdut.edu.cnnih.gov Studies on various non-halogenated OPEs in activated sludge show significant removal rates. gdut.edu.cn
The primary biotransformation pathway for triester OPEs in these environments is hydrolysis, catalyzed by microbial enzymes like phosphatases and phosphodiesterases. gdut.edu.cnnih.govnih.gov This process mirrors abiotic hydrolysis, cleaving the ester bond to form a diester and an alcohol. For this compound, this would yield diphenyl phosphate (DPHP) and cyclohexylmethanol. DPHP is a common metabolite detected from the degradation of many aryl-OPEs. gdut.edu.cnusask.ca Further degradation of DPHP can occur, eventually leading to the mineralization of the compound to inorganic phosphate, CO₂, and water. nih.gov Besides hydrolysis, other reactions like hydroxylation, carboxylation, and methylation have been identified in the degradation of complex OPEs by microbial consortia. nih.gov
Aerobic Degradation Processes
Aerobic degradation, which occurs in the presence of oxygen, is an effective removal mechanism for many OPEs. The efficiency of aerobic degradation can depend on the chemical structure of the OPE. For example, alkyl-OPEs are often more readily degraded under aerobic conditions than their chlorinated or some aryl counterparts. frontiersin.org
Microbial consortia enriched from activated sludge have demonstrated the ability to efficiently degrade various OPEs under aerobic conditions. gdut.edu.cnnih.gov For example, cultures have been shown to rapidly degrade triphenyl phosphate (TPHP), tris(2-butoxyethyl) phosphate (TBOEP), and tri-n-butyl phosphate (TNBP). gdut.edu.cn The degradation often involves an initial hydrolysis step. For instance, the bacterium Brevibacillus brevis has been found to degrade TPHP to DPHP and subsequently to monophenyl phosphate (MPHP) under aerobic conditions, a process in which cytochrome P450 enzymes play a role. gdut.edu.cn The degradation of aromatic rings, such as the phenyl groups in this compound, typically proceeds through hydroxylation followed by ring cleavage, catalyzed by dioxygenase enzymes. scispace.com
Table 3: Aerobic Biodegradation of Related Organophosphate Esters
Compound(s)
System
Key Findings
Reference
TPHP, TBOEP, TNBP
Enriched aerobic sludge cultures
Rapid degradation observed. Di-alkyl/aryl phosphates were the main transformation products.
The anaerobic biodegradation of organophosphate esters (OPEs), including aryl-substituted compounds structurally similar to this compound, is a critical process influencing their persistence in oxygen-depleted environments such as sediments and certain layers of soil. Studies on various OPEs reveal that the rate and extent of anaerobic degradation are highly dependent on the specific chemical structure of the OPE.
Research has shown that under anaerobic conditions, triphenyl ester OPEs tend to be removed more effectively than chlorinated or alkyl OPEs nih.govnih.gov. For instance, in activated sludge, the removal of four different triphenyl ester OPEs was significant within the first 21 days of anaerobic incubation, with removal rates for triphenyl phosphate (TPhP) reaching 83–93% nih.govnih.gov. This suggests that the aryl phosphate ester structure is susceptible to microbial breakdown in the absence of oxygen. The degradation of these compounds can be enhanced by the presence of substances like iron (in the form of FeCl₃ or Fe powder), which can decrease the half-life (DT50) of triphenyl ester OPEs from a range of 4.3–6.9 days in control experiments to as low as 1.3–4.7 days nih.govnih.govnih.gov.
Specifically concerning aryl-OPEs, studies on cresyl diphenyl phosphate (CDP), a compound with structural similarities to this compound, have demonstrated its biodegradability under anaerobic conditions bohrium.comacs.orgresearchgate.net. The degradation of CDP in anaerobic activated sludge was found to follow first-order kinetics researchgate.net. However, some OPEs exhibit low degradation rates under anaerobic conditions, as observed for tributyl phosphate (TBP) and tris(2-chloroethyl)phosphate (TCEP) in aquifers, indicating their potential for persistence in such environments mdpi.com. The degradation of OPEs under anaerobic conditions generally occurs at a slower rate compared to aerobic conditions, and the presence of specific microbial communities is crucial nih.govresearchgate.net. For example, in river sediments, the anaerobic degradation of polybrominated diphenyl ethers (PBDEs), another class of aromatic flame retardants, was associated with specific bacterial genera like Clostridium and was negatively impacted by the presence of certain archaea ifremer.fr.
Identification of Microbial Metabolites (e.g., Diphenyl Phosphate, Monophenyl Phosphate, Phenol)
For many aryl-OPEs, the primary degradation step involves the hydrolysis of one of the ester linkages. In the case of compounds like 2-ethylhexyl diphenyl phosphate (EHDPHP) and triphenyl phosphate (TPHP), this leads to the formation of diphenyl phosphate (DPHP)hep.com.cnacs.orgvilniustech.lt. DPHP is a common and often abundant metabolite detected in various environmental matrices and in biological samples as a biomarker of exposure to several parent OPEs acs.orgresearchgate.netastm.org.
Further degradation can occur through the hydrolysis of the second phenyl ester bond, resulting in the formation of monophenyl phosphate (MPP)vilniustech.ltrivm.nl. The final cleavage of the remaining ester group releases phenol (B47542)vilniustech.lt. These breakdown products represent a detoxification pathway, as they are generally less hydrophobic and more amenable to further microbial degradation than the parent compound. Studies on the metabolism of EHDPHP in rats identified diphenyl phosphate and phenol as major urinary metabolites, with monophenyl phosphate also detected as a minor metabolite vilniustech.lt. Similarly, biotransformation studies in rice and rhizosphere microbiomes have identified diphenyl phosphate and monophenyl phosphate as key metabolites of OPEs that can perturb metabolic pathways in plants rivm.nlmdpi.com.
The table below summarizes the common microbial metabolites identified from the degradation of related aryl organophosphate esters.
Parent Compound Group
Primary Metabolite
Secondary Metabolite
Tertiary Metabolite
Aryl Diphenyl Phosphates
Diphenyl Phosphate (DPHP)
Monophenyl Phosphate (MPP)
Phenol
This table is a generalized representation based on metabolites identified from related aryl-OPEs.
Enzymatic Mechanisms of Biotransformation (e.g., Cytochrome P450 Involvement)
The biotransformation of organophosphate esters is mediated by a variety of enzymes present in microorganisms and higher organisms. A key enzyme system implicated in the initial steps of OPE metabolism is the cytochrome P450 (CYP) monooxygenase systemdpird.wa.gov.augdut.edu.cnamazonaws.comacs.org. CYPs are a diverse family of enzymes that catalyze the oxidation of a wide range of xenobiotic compounds, playing a crucial role in their detoxification gdut.edu.cnamazonaws.com.
For aryl-OPEs, CYP enzymes are involved in phase-I metabolism, which introduces or exposes functional groups on the parent molecule, making it more water-soluble and susceptible to further breakdown acs.org. The metabolism of 2-ethylhexyl diphenyl phosphate (EHDPHP), for example, has been shown to be catalyzed by human CYPs, with the CYP3A4 isoform being identified as a major contributor to its biotransformation researchgate.nethep.com.cn. The reactions catalyzed by CYPs can include hydroxylation of the alkyl or aryl groups and O-dealkylation or O-dearylation, which involves the cleavage of the ester bond.
Computational studies using density functional theory (DFT) have helped to elucidate the mechanisms of CYP-catalyzed biotransformation of OPEs. These studies suggest that the process often involves Cα-hydroxylation followed by O-dealkylation to produce the corresponding diester metabolites researchgate.net. For EHDPHP, while the production of diester metabolites is possible, modeling suggests that its metabolism by CYP3A4 may primarily lead to the formation of para-hydroxyEHDPHP researchgate.net. In addition to CYPs, other enzymes such as carboxylesterases and phosphoric triester hydrolases are also involved in the detoxification of OPEs by hydrolyzing the ester bonds dpird.wa.gov.augdut.edu.cn.
Kinetic Modeling of Biodegradation Processes
The rate at which organophosphate esters biodegrade in the environment is often quantified using kinetic models. These models are essential for predicting the persistence and potential exposure concentrations of these compounds in various environmental compartments.
The biodegradation of OPEs is frequently described by a first-order or pseudo-first-order kinetic modelbohrium.comacs.orgresearchgate.net. This model assumes that the rate of degradation is directly proportional to the concentration of the contaminant. The key parameter derived from this model is the degradation rate constant (k), which can be used to calculate the half-life (t₁/₂) of the compound—the time required for its concentration to decrease by half.
For example, the aerobic degradation of triphenyl phosphate (TPHP) by enriched microbial cultures has been successfully described by a pseudo-first-order kinetic model, with reported half-lives ranging from 12.8 to 30.1 hours depending on the initial concentration bohrium.com. Similarly, the anaerobic degradation of 1 mg/L of cresyl diphenyl phosphate (CDP) was shown to fit a first-order kinetic model with a degradation kinetic constant of 0.943 d⁻¹ researchgate.net.
The table below presents a compilation of degradation half-lives for various OPEs under different conditions, illustrating the range of persistence observed for these compounds.
This table provides examples of degradation kinetics for different OPEs and is not specific to this compound.
Sorption Behavior in Environmental Compartments
Adsorption to Soil and Sediment
The sorption of organophosphate esters to soil and sediment is a key process that governs their distribution, mobility, and bioavailability in the environment. This behavior is largely influenced by the physicochemical properties of the OPE, particularly its hydrophobicity, and the characteristics of the soil or sediment, such as its organic carbon content.
Aryl-OPEs, which are generally more hydrophobic (having higher octanol-water partition coefficients, log Kow), tend to adsorb strongly to soil and sediment particles researchgate.net. Studies have shown a positive correlation between the log Kow of an OPE and its sorption capacity researchgate.net. For instance, less water-soluble OPEs like triphenyl phosphate (TPhP) and 2-ethylhexyl diphenyl phosphate (EHDP) exhibit very high sorption to soils and are not easily desorbed nih.govrivm.nl. This strong binding is primarily due to their high affinity for soil organic carbon (OC) nih.govresearchgate.netrivm.nl. The sorption distribution coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify this partitioning behavior.
In contrast, more water-soluble OPEs, such as some chlorinated alkyl phosphates, show lower sorption and are more readily desorbed, making them more mobile in the environment nih.govrivm.nl. The presence of organic matter, such as from the application of sewage sludge, can increase the sorption capacity of soils for OPEs mdpi.com. The table below shows representative sorption coefficient values for various OPEs in soil.
Organophosphate Ester (OPE)
Log Kow
Log Koc (L/kg)
Mobility Potential
Tris(2-chloroethyl) phosphate (TCEP)
1.44
1.81 - 2.45
High
Tris(1-chloro-2-propyl) phosphate (TCPP)
2.59
2.21 - 2.76
Moderate to High
Tri-n-butyl phosphate (TBP)
4.00
3.12 - 3.44
Low to Moderate
Triphenyl phosphate (TPhP)
4.59
3.82 - 4.29
Low
2-ethylhexyl diphenyl phosphate (EHDPHP)
5.75
5.01 - 5.57
Very Low
Data compiled from various sources. Koc values are indicative and can vary significantly with soil type and composition. Higher Koc values indicate stronger sorption and lower mobility.
Implications for Mobility in Aquatic and Terrestrial Systems
The sorption behavior of this compound and related aryl-OPEs has direct and significant implications for their mobility and fate in both aquatic and terrestrial ecosystems. The degree to which these compounds are mobile determines their potential for transport from source areas to remote environments and their likelihood of contaminating groundwater resources.
Compounds with high sorption coefficients (Koc), such as the more hydrophobic aryl-OPEs, are expected to have low mobility. Once released into the environment, they will rapidly partition from the water phase onto soil particles and sediment astm.org. This strong adsorption limits their transport via water flow in rivers or leaching through the soil profile into groundwater. As a result, soils and sediments act as major sinks and long-term reservoirs for these less mobile OPEs astm.org. Over time, these accumulated contaminants can be released back into the water column, acting as a secondary source of pollution astm.org.
Conversely, OPEs with lower hydrophobicity and weaker sorption to solids are more mobile nih.govmdpi.com. These compounds can remain dissolved in the water column and be transported over long distances by river and ocean currents hep.com.cn. Their higher mobility also increases the risk of them leaching through soil and contaminating groundwater, which is a significant concern for drinking water quality. Some of these more mobile OPEs have been categorized as persistent, mobile, and toxic (PMT) substances or persistent mobile organic chemicals (PMOCs), which pose a particular regulatory challenge due to their ability to bypass natural and engineered water treatment barriers. Therefore, the strong sorption anticipated for this compound, based on its aryl structure, suggests it would have limited mobility in the environment, primarily accumulating in soil and sediment.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying CHMDPP in environmental matrices?
Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are optimal for detecting organophosphate esters (OPEs) like CHMDPP. For isomer differentiation, pair these with high-resolution mass spectrometry (HRMS). Sample preparation should include solid-phase extraction (SPE) to isolate OPEs from complex matrices. Validation should follow EPA Method 1694 guidelines, with surrogate standards (e.g., deuterated triphenyl phosphate) to account for matrix effects .
Q. How do physicochemical properties (e.g., log Kow) of CHMDPP influence its environmental distribution?
Methodological Answer : Analogous OPEs like tertbutylphenyl diphenyl phosphate exhibit log Kow values of 5.12 (measured) and 6.61 (estimated), indicating high lipophilicity and potential for bioaccumulation . For CHMDPP, computational tools (e.g., EPI Suite™) can estimate log Kow, but experimental validation via shake-flask methods (OECD 107) is critical. High log Kow (>5) suggests adsorption to organic matter in sediments, requiring soil/water partitioning studies under varied pH and salinity .
Q. What are the primary metabolic pathways of CHMDPP in mammalian systems?
Methodological Answer : While CHMDPP-specific data are limited, diphenyl phosphate (DPHP)—a common OPE metabolite—undergoes hepatic CYP450-mediated oxidation and glucuronidation. For CHMDPP, in vitro assays using human liver microsomes or HepG2 cells can identify phase I/II metabolites. High-resolution metabolomics (e.g., Q-TOF) coupled with stable isotope tracing is recommended to track metabolic fate .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in reported toxicity endpoints for CHMDPP and related OPEs?
Methodological Answer : Contradictions in toxicity data (e.g., EC50 variations) often stem from isomer mixtures or impurity interference. For CHMDPP, use purified standards (≥98% purity) and orthogonal characterization (NMR, XRD) to confirm structure. Dose-response studies should adhere to OECD 210 (fish embryo toxicity) or OECD 455 (transactivation assays for endocrine disruption). Cross-validate findings with structurally similar OPEs like cresyl diphenyl phosphate (log Kow: 5.12) .
Q. What experimental strategies mitigate matrix effects when quantifying CHMDPP in biological samples?
Methodological Answer : Biological matrices (e.g., urine, serum) require enzymatic digestion (β-glucuronidase) to liberate conjugated metabolites. Combine SPE with molecularly imprinted polymers (MIPs) for selective extraction. Quantify CHMDPP via isotope dilution (e.g., ¹³C-labeled DPHP) to correct for ion suppression in MS. For tissue samples, accelerated solvent extraction (ASE) with dichloromethane:acetone (3:1) maximizes recovery .
Q. How does substituent alkyl/aryl composition in OPEs modulate their ecological risk profiles?
Methodological Answer : Compare CHMDPP with tertbutylphenyl, isodecyl, and cresyl diphenyl phosphates. Structural variations alter log Kow (e.g., 5.12–7.4) and degradation half-lives (hydrolysis vs. photolysis). Use quantitative structure-activity relationship (QSAR) models to predict CHMDPP’s aquatic toxicity (e.g., EC50 for Daphnia magna). Field studies should monitor CHMDPP in wastewater effluents and apply probabilistic risk assessment (e.g., hazard quotient >1 indicates high risk) .
Data Contradiction Analysis
Q. Why do measured and estimated log Kow values for CHMDPP analogs vary significantly?
Methodological Answer : Discrepancies arise from isomer complexity (e.g., tertbutylphenyl diphenyl phosphate has multiple substituent positions) and estimation tool biases. For CHMDPP, experimentally determine log Kow via OECD 117 (HPLC method) using a C18 column and isocratic elution. Compare with EPI Suite™ and SPARC predictions to identify computational limitations. Note that commercial mixtures (e.g., Phosflex 71B) report averaged values (log Kow = 4.86), obscuting individual isomer contributions .
Experimental Design Considerations
Q. What factors are critical when designing CHMDPP degradation studies in aquatic systems?
Methodological Answer : Assess hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis irradiation, λ >290 nm) pathways. Use LC-MS to track degradation products (e.g., diphenyl phosphate). Include humic acid (10–50 mg/L) to simulate dissolved organic matter effects. For advanced oxidation processes (AOPs), quantify hydroxyl radical exposure via probe compounds (e.g., nitrobenzene) .
Regulatory and Risk Assessment
Q. How can CHMDPP be prioritized in regulatory frameworks for flame retardants?
Methodological Answer : Apply the European Union’s PBT (persistence, bioaccumulation, toxicity) criteria:
Persistence : Calculate soil/aqueous half-lives using OECD 307/308 studies.
Bioaccumulation : Measure bioconcentration factors (BCF) in fish (OECD 305).
Toxicity : Use in vitro assays (e.g., ER/AR binding) and in vivo endpoints (e.g., LOEC for algae).
Existing data on triphenyl phosphate (TPHP) and resorcinol bis(diphenyl phosphate) (RDP) provide regulatory benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.